3-(Chloromethyl)pyridin-2-amine
Overview
Description
3-(Chloromethyl)pyridin-2-amine is an organic compound with the molecular formula C6H7ClN2. It consists of a pyridine ring substituted with a chloromethyl group (-CH2Cl) at the 3-position and an amine group (-NH2) at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)pyridin-2-amine typically involves the chloromethylation of pyridin-2-amine. One common method is the reaction of pyridin-2-amine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 3-position of the pyridine ring . The reaction is usually carried out under acidic conditions and may require a catalyst to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Chloromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it can act as a nucleophile, attacking electrophilic centers in biological molecules, leading to the formation of covalent bonds . This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridin-2-amine: Similar structure but lacks the chloromethyl group, leading to different reactivity and applications.
2-Amino-3-methylpyridine: Contains a methyl group instead of a chloromethyl group, resulting in different chemical properties and uses.
3-(Bromomethyl)pyridin-2-amine: Similar to 3-(Chloromethyl)pyridin-2-amine but with a bromomethyl group, which can affect its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the chloromethyl and amine groups on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
3-(chloromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZLYRMLFKINJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646448 | |
Record name | 3-(Chloromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858431-29-5 | |
Record name | 3-(Chloromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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